Technical Monograph: (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one
Technical Monograph: (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one
Topic: (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one Content Type: Technical Monograph Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
High-Purity Chiral Synthon for Third-Generation ALK Inhibitors
Executive Summary
(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (CAS: 1803573-19-4) is a critical chiral heterocyclic intermediate employed primarily in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) inhibitor.[1] Its structural core—a fluoro-substituted phthalide—serves as the scaffold for the macrocyclic ether moiety characteristic of Lorlatinib.
This guide details the physicochemical profile, asymmetric synthesis via Transfer Hydrogenation (ATH), and quality control parameters required to maintain enantiomeric excess (ee) >99.5%, a non-negotiable specification for late-stage pharmaceutical intermediates.
Physicochemical Profile
| Property | Specification |
| Chemical Name | (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one |
| Common Name | (S)-5-Fluoro-3-methylphthalide |
| CAS Number | 1803573-19-4 |
| Molecular Formula | C₉H₇FO₂ |
| Molecular Weight | 166.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 108–112 °C (Typical) |
| Chirality | (S)-Enantiomer (Active) |
| Solubility | Soluble in EtOAc, DCM, MeOH; sparingly soluble in water |
| Key Hazard | Irritant (H315, H319, H335) |
Therapeutic Context & Structural Logic
The (S)-configuration of the 3-methyl group is pharmacologically decisive. In the synthesis of Lorlatinib, this chiral center dictates the spatial orientation of the macrocyclic ether linkage, ensuring optimal binding affinity within the ATP-binding pocket of the ALK / ROS1 kinase domains. Use of the racemate or the (R)-enantiomer results in significant potency loss and potential off-target toxicity.
Retrosynthetic Connectivity
The compound acts as the electrophilic partner in the formation of the biaryl ether macrocycle. The phthalide lactone ring is typically opened by an amino-pyridine or similar nucleophile, or used directly in C-H activation coupling steps depending on the specific convergent route employed.
Figure 1: Retrosynthetic logic placing (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one as the key chiral building block for Lorlatinib.[1][2][3][4][5]
Process Chemistry: Asymmetric Synthesis
While classical resolution of racemic phthalides is possible, it is atom-inefficient (max 50% yield). The industrial standard for producing (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one is Asymmetric Transfer Hydrogenation (ATH) of the corresponding keto-acid or keto-ester precursor.
The Reaction Pathway
The transformation involves the enantioselective reduction of 2-acetyl-4-fluorobenzoic acid (or its methyl ester) followed by spontaneous lactonization.
Reaction Scheme:
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Substrate: 2-acetyl-4-fluorobenzoic acid (Prochiral ketone).
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Catalyst System: RuCl (Noyori-Ikariya type).
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Hydrogen Source: Formic Acid / Triethylamine (HCOOH/TEA) azeotrope.
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Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).
Detailed Experimental Protocol (Self-Validating)
Note: This protocol is synthesized from standard process chemistry methodologies for chiral phthalides (e.g., OPRD standards).
Step 1: Catalyst Preparation & Loading
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Reagents: Charge the reactor with 2-acetyl-4-fluorobenzoic acid (1.0 equiv).
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Catalyst: Add RuCl (0.5 – 1.0 mol%). Validation: Low catalyst loading is critical for cost, but <0.1 mol% may stall the reaction.
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Solvent: Dissolve in degassed EtOAc (5-10 volumes). Integrity Check: Oxygen can poison the Ru-hydride species; ensure thorough nitrogen sparging.
Step 2: Asymmetric Reduction
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H-Source: Add Triethylamine (TEA) followed by Formic Acid (HCOOH) (molar ratio ~1.2:1 to 5:2) slowly to control exotherm.
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Conditions: Heat to 40–60°C. Stir for 12–24 hours.
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Mechanism: The Ru-H species transfers a hydride to the Si-face of the ketone (dictated by the (S,S)-ligand), producing the (S)-alcohol intermediate.
Step 3: In-Situ Lactonization
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The resulting chiral hydroxy-acid often cyclizes spontaneously under the acidic reaction conditions. If conversion is incomplete, a catalytic amount of p-TsOH or HCl can be added, followed by heating to reflux for 1-2 hours.
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Monitoring: Use HPLC. Disappearance of the keto-acid peak and appearance of the lactone peak.
Step 4: Isolation & Purification
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Workup: Wash organic layer with NaHCO₃ (aq) to remove unreacted acid and formate salts. Wash with brine.
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Crystallization: Concentrate the organic phase. Recrystallize from Isopropyl Alcohol (IPA)/Heptane or Ethanol/Water.
-
Validation: Check chiral purity. If ee < 99%, a second recrystallization is mandatory.
Figure 2: Workflow for the Asymmetric Transfer Hydrogenation (ATH) synthesis route.
Quality Control & Analytical Methods
To ensure the material is suitable for GMP manufacturing of Lorlatinib, the following analytical suite is required.
Chiral HPLC Method (Critical)
The separation of the (S) and (R) enantiomers is the primary release criterion.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
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Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm.
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Acceptance Criteria: (S)-enantiomer > 99.5% area; (R)-enantiomer < 0.5%.
NMR Characterization
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¹H NMR (400 MHz, CDCl₃):
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δ 1.65 (d, 3H, CH₃): Diagnostic doublet for the methyl group.
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δ 5.55 (q, 1H, CH-O): Quartet for the chiral methine proton.
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δ 7.10–7.90 (m, 3H, Ar-H): Aromatic signals showing fluorine coupling patterns.
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Safety & Handling
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Fluorinated Compounds: While stable, fluorinated aromatics can release HF under extreme combustion conditions.
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Catalyst Residues: Ruthenium is a heavy metal. API limits for Ru are strict (<10 ppm). Scavengers (e.g., SiliaMetS®) or charcoal treatment may be required during workup.
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Storage: Store in a cool, dry place (2-8°C recommended for long term) under inert atmosphere to prevent hydrolysis of the lactone ring.
References
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Pfizer Inc. (2017). Developing an Asymmetric Transfer Hydrogenation Process for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, a Key Intermediate to Lorlatinib. Organic Process Research & Development.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 134970125, (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one.
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ChemicalBook. (2025).[1] (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one Properties and Suppliers.
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Sigma-Aldrich. (2025). Product Specification: (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one.
Sources
- 1. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | 1803573-19-4 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | C9H7FO2 | CID 134970125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-5-Fuoro-3-methylisobenzofuran-1(3H)-one | CymitQuimica [cymitquimica.com]
- 5. CN111233833A - ä¸ç§æ°ä»£å¤§ç¯ååç©çå¶å¤æ¹æ³ - Google Patents [patents.google.com]
